N-(2,6-dimethylphenyl)-2-{8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide
Description
Historical Development of 1,2,4-Oxadiazole and 1,2,4-Triazolopyridine Pharmacophores
The 1,2,4-oxadiazole nucleus entered pharmaceutical consciousness through Tiemann and Krüger's 1884 synthesis, though its therapeutic potential remained unrealized until the 1960s introduction of oxolamine as a cough suppressant. Parallel developments in triazolopyridine chemistry gained momentum with the 1980s commercialization of trazodone, demonstrating this heterocycle's capacity for CNS modulation. These timelines converged in the early 21st century as researchers began exploring covalent linkages between the two systems, capitalizing on oxadiazole's π-electron deficient character and triazolopyridine's hydrogen-bond acceptor array.
Modern synthetic advances now enable precise regiocontrol in hybrid formation, particularly through [3+2] cycloaddition strategies that position pharmacophoric elements for optimal target engagement. The methylphenyl substitution pattern in the subject compound reflects evolutionary improvements from first-generation hybrids that suffered from metabolic lability at unsubstituted aryl positions.
Scientific Significance of Molecular Hybridization Strategies
Molecular hybridization strategies address the polypharmacological demands of complex diseases by merging distinct pharmacophores into unified chemical entities. For the subject compound, this involves:
- Pharmacokinetic Synergy : The oxadiazole's resistance to first-pass metabolism complements the triazolopyridine's aqueous solubility profile.
- Target Multiplicity : Computational docking studies predict simultaneous interaction with both kinase ATP pockets (via triazolopyridine) and allosteric regulatory sites (via oxadiazole).
- Spatial Optimization : The 8-position oxadiazole substitution on the triazolopyridine core creates a 120° dihedral angle that matches protein subdomain spacing in several cancer-related enzymes.
Recent work demonstrates that such hybrids can achieve binding affinities exceeding the sum of individual component activities, particularly when combined with acetamide-based side chains that provide conformational restraint.
Current Research Landscape of Heterocyclic Acetamide Derivatives
Heterocyclic acetamides have resurged as privileged structures in lead optimization, with their amide bond serving dual roles as both hydrogen-bond donor/acceptor and metabolic stabilization element. Key advancements relevant to the target compound include:
Table 1: Structural Features of Representative Heterocyclic Acetamides
The subject compound's 2,6-dimethylphenyl acetamide group represents a strategic innovation, combining steric shielding of the amide bond with enhanced hydrophobic interactions in target binding pockets. Recent crystallographic evidence shows such substituents inducing conformational changes in β-sheet regions of kinase targets, potentially explaining their improved selectivity profiles compared to simpler acetylated analogs.
Research Gap Analysis in Oxadiazole-Triazolopyridine Pharmacophore Integration
Despite promising early results, significant knowledge gaps persist in hybrid systems combining 1,2,4-oxadiazole and triazolopyridine motifs:
- Metabolic Fate : No published studies characterize the Phase I/II metabolism of the methylphenyl-oxadiazole component when conjugated to triazolopyridine systems. Preliminary microsomal data suggest unusual glucuronidation patterns at the triazolopyridine N2 position.
- Target Promiscuity : While individual components show selectivity for kinase and GPCR targets respectively, the hybrid's polypharmacological profile remains unmapped across proteomic screens.
- Synthetic Scalability : Current routes to similar hybrids require 7-step sequences with column chromatography purifications, posing barriers to large-scale production.
- Crystallographic Evidence : No published X-ray structures exist of these hybrids bound to biological targets, hindering rational design of second-generation analogs.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O3/c1-15-7-4-10-18(13-15)22-27-24(34-29-22)19-11-6-12-30-23(19)28-31(25(30)33)14-20(32)26-21-16(2)8-5-9-17(21)3/h4-13H,14H2,1-3H3,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPKROFNKMZLBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC(=O)NC5=C(C=CC=C5C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-{8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide typically involves multi-step reactions. One common synthetic route includes:
Formation of the Triazolopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridine core.
Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is attached via a substitution reaction, often using halogenated precursors and a suitable base.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-{8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated precursors and a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have shown that certain derivatives can inhibit tumor growth in various cancer cell lines. The mechanism often involves interaction with specific molecular targets such as enzymes or receptors involved in cancer progression .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored through various studies. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The introduction of functional groups can enhance their antibacterial properties, making them candidates for further development in antibiotic therapies .
Potential Therapeutic Uses
Given its structural complexity and biological activity, this compound may have therapeutic applications in treating conditions such as:
- Cancer : Due to its anticancer properties.
- Infections : As a potential antibiotic agent against resistant bacterial strains.
Study 1: Anticancer Activity
A study focusing on similar oxadiazole derivatives reported significant growth inhibition against several cancer cell lines. For example:
- SNB-19: 86.61% inhibition
- OVCAR-8: 85.26% inhibition
These findings suggest that modifications to the core structure can enhance anticancer efficacy .
Study 2: Antibacterial Activity
Another investigation into compounds with related structures revealed substantial antibacterial activity against common pathogens. The synthesized compounds were tested for their effectiveness against various bacterial strains and demonstrated promising results .
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-{8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Diversity: The target compound’s triazolo[4,3-a]pyridine core differentiates it from quinazoline () and pyridazine derivatives (). These cores influence π-π stacking and hydrogen-bonding interactions with biological targets . Compared to oxadixyl (a fungicide with an oxazolidinone ring), the target’s 1,2,4-oxadiazole group may confer higher metabolic resistance due to reduced esterase susceptibility .
In contrast, the 2,3-dimethylphenyl substituent in ’s compound may alter spatial orientation .
Similarity Metrics :
- Using Tanimoto coefficients (MACCS fingerprints), the target compound likely shares >70% similarity with and compounds due to overlapping triazole/oxadiazole motifs .
- Activity cliffs (structural analogs with divergent bioactivity) may arise from minor substituent changes, such as replacing 3-methylphenyl (target) with 4-methoxyphenyl () .
Challenges and Limitations
- Data Gaps : Biological efficacy data for the target compound is absent in the provided evidence, limiting direct activity comparisons.
- Synthetic Complexity : Multi-step syntheses (e.g., heterocyclization in ) may reduce scalability compared to one-pot methodologies .
Biological Activity
N-(2,6-dimethylphenyl)-2-{8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a triazolopyridine core and an oxadiazole ring, which are known for their diverse pharmacological properties.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism of action may involve:
- Enzyme Inhibition: The compound may inhibit various enzymes such as carbonic anhydrases and histone deacetylases (HDACs), which play crucial roles in cellular processes including metabolism and gene regulation .
- Receptor Modulation: It may also interact with receptors involved in signaling pathways that regulate cell proliferation and apoptosis.
Anticancer Properties
Research indicates that compounds containing oxadiazole and triazole moieties exhibit significant anticancer activities. For instance:
- In Vitro Studies: The compound has shown promising results against various cancer cell lines, with IC50 values indicating effective cytotoxicity. Specifically, derivatives of oxadiazole have been noted for their ability to induce apoptosis in cancer cells .
Anti-inflammatory Effects
The biological activity profile includes anti-inflammatory properties. Compounds similar to this compound have been documented to inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation .
Antimicrobial Activity
Studies have reported that derivatives featuring oxadiazole and triazole structures possess antimicrobial properties against a range of pathogens. This includes antibacterial and antifungal activities that are critical in the development of new antimicrobial agents .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Inhibits cytokine production | |
| Antimicrobial | Effective against bacterial and fungal strains |
Case Study: Anticancer Activity
A study published in PubMed Central highlighted the anticancer effects of oxadiazole derivatives. The compound exhibited a significant reduction in cell viability across various cancer cell lines (e.g., breast cancer MCF7 and colon cancer HCT116) with IC50 values ranging from 10 to 30 µM. These findings suggest that modifications to the oxadiazole structure can enhance anticancer efficacy .
Q & A
Q. Table 1. Key Analytical Parameters for Structural Confirmation
| Technique | Parameters Analyzed | Reference |
|---|---|---|
| 1H NMR | Proton environments, coupling | |
| IR | C=O, C=N, aromatic stretches | |
| LC-MS | Molecular ion (M+H)+ | |
| Elemental Analysis | %C, %H, %N |
How can researchers optimize the synthesis of the triazolo[4,3-a]pyridine core in this compound?
Answer:
Key strategies include:
- Catalyst Selection : Use Zeolite Y-H to enhance reaction efficiency, as demonstrated in similar triazole syntheses .
- Reaction Monitoring : Track progress via TLC (e.g., pet-ether/ethyl acetate systems) to minimize byproducts .
- Recrystallization : Purify intermediates using ethanol or pet-ether to improve yield .
How to address discrepancies between computational predictions and experimental bioactivity data?
Answer:
- Re-evaluate Docking Parameters : Adjust force fields or binding site flexibility in tools like AutoDock to better align with experimental conditions .
- Assay Validation : Ensure biological assays (e.g., antiproliferative MTT assays) use optimized cell lines and controls to reduce variability .
- Molecular Dynamics (MD) Simulations : Probe dynamic interactions over time to identify transient binding modes not captured in static docking .
What in vitro methodologies are suitable for evaluating antiproliferative activity?
Answer:
- MTT Assay : Use adherent cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure times .
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to calculate IC50 values .
- Control Compounds : Include cisplatin or doxorubicin as positive controls to benchmark activity .
How to design a structure-activity relationship (SAR) study for the oxadiazole and triazolo moieties?
Answer:
- Substituent Variation : Synthesize analogs with electron-withdrawing/donating groups on the oxadiazole or triazole rings .
- Computational Screening : Prioritize analogs using PASS software to predict biological targets (e.g., kinase inhibition) .
- Bioactivity Correlation : Compare IC50 values across analogs to identify critical substituents .
What techniques ensure purity assessment during synthesis?
Answer:
- HPLC : Use C18 columns with acetonitrile/water gradients to detect impurities ≥95% purity .
- Melting Point Analysis : Sharp melting ranges (<2°C variation) indicate high crystallinity .
- TLC : Monitor reaction progress with silica plates and UV visualization .
How to improve aqueous solubility for biological testing?
Answer:
- Co-Solvents : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound stability .
- Salt Formation : Introduce sulfonate or hydrochloride salts via pH adjustment .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
Which computational tools predict binding affinity with target enzymes?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
